
(1S,2R)-1-Cyano-2-methylcyclopentyl 4-bromobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S,2R)-1-Cyano-2-methylcyclopentyl 4-bromobenzoate is a chemical compound characterized by its unique stereochemistry and functional groups It consists of a cyclopentyl ring substituted with a cyano group and a methyl group, and a benzoate ester functionalized with a bromine atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1S,2R)-1-Cyano-2-methylcyclopentyl 4-bromobenzoate typically involves the following steps:
Formation of the Cyclopentyl Intermediate: The starting material, 2-methylcyclopentanone, undergoes a cyanation reaction to introduce the cyano group, forming (1S,2R)-1-cyano-2-methylcyclopentane.
Esterification: The intermediate is then reacted with 4-bromobenzoic acid in the presence of a coupling reagent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to form the ester linkage, yielding this compound.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes precise control of temperature, reaction time, and the use of efficient purification techniques such as recrystallization or chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the cyclopentyl ring, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction of the cyano group can yield primary amines.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Hydrogenation using catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.
Major Products:
- Oxidation products include ketones and carboxylic acids.
- Reduction products include primary amines.
- Substitution products vary depending on the nucleophile used.
Scientific Research Applications
(1S,2R)-1-Cyano-2-methylcyclopentyl 4-bromobenzoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding studies.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (1S,2R)-1-Cyano-2-methylcyclopentyl 4-bromobenzoate depends on its interaction with molecular targets. The cyano group can act as an electrophile, while the bromobenzoate moiety can participate in various binding interactions. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects.
Comparison with Similar Compounds
- (1S,2R)-1-Cyano-2-methylcyclohexyl 4-bromobenzoate
- (1S,2R,6S,10R,11S,13R,15S,17S)-13-benzyl-6-hydroxy-4,17-dimethyl-5-oxo-15-(prop-1-en-2-yl)-12,14,18-trioxapentacyclo[11.4.1.0{1,10}.0{2,6}.0^{11,15}]octadeca-3,8-dien-8-yl]methyl 4-bromobenzoate
Uniqueness: (1S,2R)-1-Cyano-2-methylcyclopentyl 4-bromobenzoate is unique due to its specific stereochemistry and the presence of both a cyano group and a bromobenzoate ester. This combination of functional groups and stereochemistry imparts distinct chemical and biological properties, making it valuable for targeted applications in research and industry.
Properties
CAS No. |
834886-33-8 |
|---|---|
Molecular Formula |
C14H14BrNO2 |
Molecular Weight |
308.17 g/mol |
IUPAC Name |
[(1S,2R)-1-cyano-2-methylcyclopentyl] 4-bromobenzoate |
InChI |
InChI=1S/C14H14BrNO2/c1-10-3-2-8-14(10,9-16)18-13(17)11-4-6-12(15)7-5-11/h4-7,10H,2-3,8H2,1H3/t10-,14-/m1/s1 |
InChI Key |
STUUODSSAVXRIZ-QMTHXVAHSA-N |
Isomeric SMILES |
C[C@@H]1CCC[C@]1(C#N)OC(=O)C2=CC=C(C=C2)Br |
Canonical SMILES |
CC1CCCC1(C#N)OC(=O)C2=CC=C(C=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


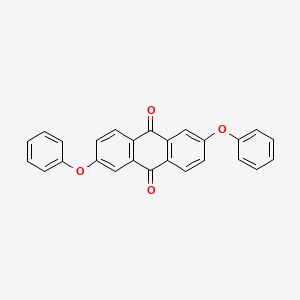
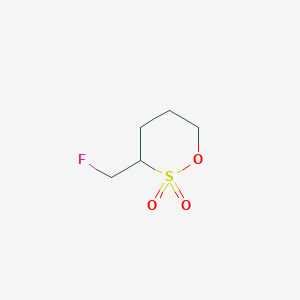

![Benzamide, 3-[5-[[(4-chlorophenyl)methyl]amino]-3-pyridinyl]-](/img/structure/B12536422.png)
![N-{4-[(2-Ethylhexyl)oxy]benzene-1-sulfonyl}-2-methylprop-2-enamide](/img/structure/B12536423.png)
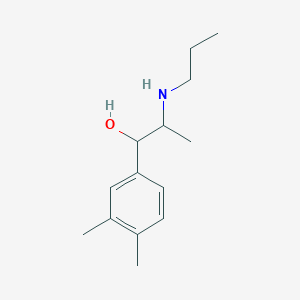
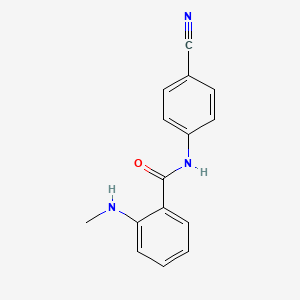
![1-[(1S)-1-Phenylethyl]-5-{3-[(prop-2-en-1-yl)oxy]phenyl}-1H-imidazole](/img/structure/B12536435.png)
![6-[2-tert-butyl-5-(2,4-difluorophenyl)-1H-imidazol-4-yl]-1-propan-2-ylsulfonylbenzimidazol-2-amine;methanesulfonic acid](/img/structure/B12536448.png)
![1-Pyrrolidinecarboxylic acid, 3-(5-chloro-2-iodo-1H-pyrrolo[2,3-b]pyridin-3-yl)-, 1,1-dimethylethyl ester](/img/structure/B12536456.png)
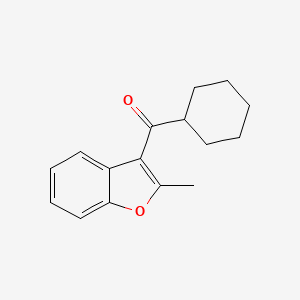
![4-cyano-N-[(2R)-2-piperazin-1-ylpropyl]-N-pyridin-2-ylbenzamide](/img/structure/B12536464.png)


